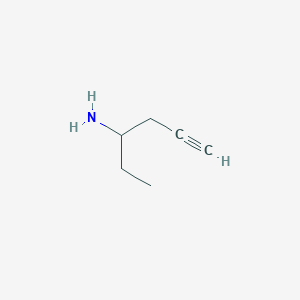

Hex-5-yn-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

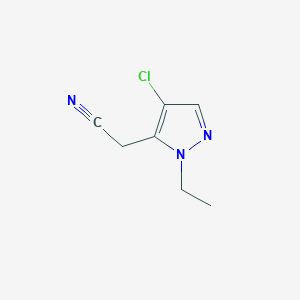

Hex-5-yn-3-amine is an organic compound with the molecular formula C6H11N . It is also known by its CAS number 512188-83-9 . The molecule has a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, and 1 primary amine (aliphatic) .

Synthesis Analysis

The synthesis of amines like this compound has evolved significantly over time. Classical routes such as reductive amination and nucleophilic substitution have been used, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .Molecular Structure Analysis

The molecular structure of this compound consists of a chain of six carbon atoms, with a triple bond between the fifth and sixth carbon atoms and an amine group attached to the third carbon atom .Chemical Reactions Analysis

Amines like this compound exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . They can react with halogenoalkanes, forming a bond and expelling the halogen as a halide ion .科学的研究の応用

Synthesis of Amino-5-deoxysugars

The synthesis of vinyl sulfone-modified hex-5-enofuranosides, influenced by the stereoelectronic property of a group present at the C-3 position, is an application of hex-5-yn-3-amine. This process leverages the diastereoselectivity of amines, leading to efficient Michael acceptors and facilitating the synthesis of 5-amino-5-deoxysugars, a novel method in carbohydrate chemistry (Das, Pathak, & Suresh, 2005).

Enantioselective Allenylation

This compound is pivotal in the enantioselective allenylation of terminal alkynols, demonstrating its role in organic synthesis. Utilizing (S)-α,α-dimethylprolinol as the chiral amine, this methodology results in the production of optically active 1,3-disubstuted allenols with superior enantiomeric excess, showcasing this compound's significance in stereochemistry (Ma, Duan, Fu, Huang, & Ma, 2018).

Synthesis of New Classes of Deoxyaminosugars

A notable application of this compound is in the synthesis of new classes of deoxyaminosugars. Through the reaction of compounds with primary and secondary amines, this methodology enables the creation of gluco-derivatives and constitutes an innovative method for introducing N-monoalkylated and N,N-dialkylated amines to the C-2 carbon of pyranoses (Ravindran, Sakthivel, Suresh, & Pathak, 2000).

Catalysis in Polymerization

This compound is instrumental in the catalysis of polymerization processes. For instance, certain zirconium complexes of amine bis(phenolate) ligands, which include this compound structures, exhibit remarkable reactivity in the polymerization of hex-1-ene. These complexes demonstrate the influence of peripheral structural parameters on reactivity, highlighting the chemical versatility of this compound (Tshuva, Goldberg, Kol, Weitman, & Goldschmidt, 2000).

作用機序

Safety and Hazards

将来の方向性

Amines like Hex-5-yn-3-amine have a broad range of applications across chemistry, biology, and materials science. They are used as building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products . Future research may focus on developing novel amine-based therapeutics and exploring their applications in sustainable technologies .

特性

IUPAC Name |

hex-5-yn-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-3-5-6(7)4-2/h1,6H,4-5,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSKOUFDYNFCNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2374787.png)

![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)

![N-(3,4-difluorophenyl)-2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2374795.png)

![tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate](/img/structure/B2374796.png)

![3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2374800.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2374802.png)

![1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone](/img/structure/B2374803.png)